molecular formula C14H23NO3 B13631727 Tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate

Tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate

Cat. No.: B13631727
M. Wt: 253.34 g/mol
InChI Key: VMVJYYIRBNMFNZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group, a cyclopropyl group, and a formyl group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropyl reagents. One common method involves the condensation of piperidine-4-carboxaldehyde with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Tert-butyl 4-cyclopropyl-4-carboxylpiperidine-1-carboxylate.

    Reduction: Tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a building block for the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific receptors and enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The cyclopropyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 4-cyclopropyl-4-formylpiperidine-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(10-16,7-9-15)11-4-5-11/h10-11H,4-9H2,1-3H3

InChI Key

VMVJYYIRBNMFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2CC2

Origin of Product

United States

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